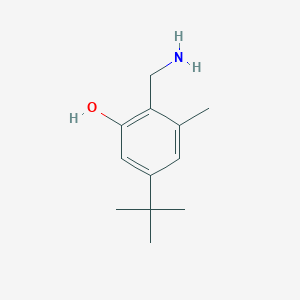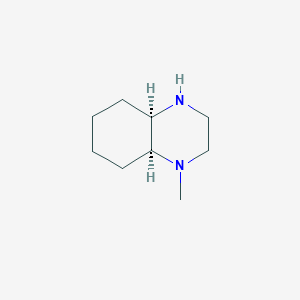
3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using appropriate oxidizing agents.
Attachment of the Pyrazinyl Group: This step might involve coupling reactions such as Suzuki or Stille coupling.
Ether Formation: The propan-2-yl group can be introduced through etherification reactions using alkyl halides and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-N-(5-methylpyrazin-2-yl)benzamide: Lacks the propan-2-yl group.
N-(5-methylpyrazin-2-yl)-5-[(propan-2-yl)oxy]benzamide: Lacks the hydroxy group.
3-Hydroxy-N-(pyrazin-2-yl)-5-[(propan-2-yl)oxy]benzamide: Lacks the methyl group on the pyrazine ring.
Uniqueness
The presence of the hydroxy group, the methyl group on the pyrazine ring, and the propan-2-yl ether group makes 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE unique. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Propriétés
Numéro CAS |
919784-60-4 |
|---|---|
Formule moléculaire |
C15H17N3O3 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
3-hydroxy-N-(5-methylpyrazin-2-yl)-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)21-13-5-11(4-12(19)6-13)15(20)18-14-8-16-10(3)7-17-14/h4-9,19H,1-3H3,(H,17,18,20) |
Clé InChI |
ARMCSHTVXIQINV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(Pyridin-2-yl)methyl]sulfanyl}aniline](/img/structure/B8658998.png)







![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-(2S,5R,6R)-,monopotassium salt](/img/structure/B8659060.png)



